molecular formula C9H12O2 B078629 4-(5-methylfuran-2-yl)butan-2-one CAS No. 13679-56-6

4-(5-methylfuran-2-yl)butan-2-one

Cat. No.: B078629
CAS No.: 13679-56-6
M. Wt: 152.19 g/mol
InChI Key: CWKYCXPGVIFXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylfuran-2-yl)butan-2-one is a ketone derivative featuring a methyl-substituted furan ring attached to the butan-2-one backbone. Its molecular formula is C₉H₁₂O₂, with a monoisotopic mass of 152.0837 g/mol (calculated from ). The compound is synthesized via gold-catalyzed reactions between 2-methylfuran and either methyl vinyl ketone or cyclohex-2-en-1-one under mild conditions (room temperature, acetonitrile solvent), yielding a colorless oil . Notably, the gold catalyst can be recycled five times without loss of activity, highlighting its synthetic efficiency .

Properties

CAS No.

13679-56-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)butan-2-one

InChI

InChI=1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3

InChI Key

CWKYCXPGVIFXOH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CCC(=O)C

Canonical SMILES

CC1=CC=C(O1)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylfuran-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with butanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product .

Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired furan derivative.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and high yields of the desired product. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial processes to minimize environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(5-methylfuran-2-yl)butan-2-one, emphasizing differences in substituents, synthesis, and applications:

Compound Substituent Synthesis Method Key Properties/Applications Reference
This compound 5-Methylfuran Gold-catalyzed addition to methyl vinyl ketone Colorless oil; recyclable catalyst; potential fragrance intermediate
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl Marine-derived or chemical synthesis Non-competitive tyrosinase inhibitor; low cytotoxicity; skin-whitening agent (superior to arbutin)
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl Not specified Regulated by IFRA for fragrances; safety limits established for cosmetic use
4-Phenyl-2-butanone Phenyl Commercial synthesis Laboratory chemical; used as a solvent or intermediate
4-(2-Nitrophenyl)butan-2-one 2-Nitrophenyl Chemoselective reduction Solid intermediate (m.p. 44–46°C); potential nitroaromatic precursor
4-(3,4-Dimethoxyphenyl)butan-2-one 3,4-Dimethoxyphenyl Not specified Safety data available; used in organic synthesis
4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone Benzofuran-methyl-phenyl Not specified Higher molecular weight (278.35 g/mol); potential pharmaceutical or material science applications

Key Observations:

Biological Activity: 4-(Phenylsulfanyl)butan-2-one stands out for its anti-melanogenic activity, suppressing tyrosinase and melanin synthesis proteins (MITF, Trp-1, DCT) in vitro and in zebrafish models . In contrast, this compound lacks documented biological data but shares structural motifs with fragrance-related ketones.

Synthetic Accessibility :

  • Gold catalysis enables efficient, recyclable synthesis of this compound , whereas nitro- or methoxy-substituted analogs (e.g., 4-(2-nitrophenyl)butan-2-one) require chemoselective reductions with varying solvent systems .

Regulatory and Safety Profiles :

  • 4-(4-Hydroxyphenyl)butan-2-one is subject to IFRA standards for safe use in cosmetics, reflecting its widespread fragrance applications . Other derivatives, such as 4-(3-ethoxy-2-methoxyphenyl)butan-2-one, are explored for antimicrobial mixtures, indicating niche industrial uses .

Simpler analogs like 4-phenyl-2-butanone serve as basic laboratory reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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